

What is the CAS number for H-Met-Lys-OH?

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Compound of Interest

Compound Name: *H-Met-Lys-OH*

Cat. No.: *B1336571*

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An In-Depth Technical Guide to **H-Met-Lys-OH** (Methionyl-lysine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide **H-Met-Lys-OH**, also known as methionyl-lysine. The document details its chemical identity, including its CAS number, and summarizes its physicochemical properties. Although specific research on **H-Met-Lys-OH** is limited, this guide extrapolates its potential biological significance from the well-established roles of its constituent amino acids, L-methionine and L-lysine. Detailed experimental protocols for the synthesis, purification, and characterization of this dipeptide are provided, alongside hypothetical signaling pathways and metabolic fates, to serve as a foundational resource for future research and development.

Chemical Identity and Properties

The Chemical Abstracts Service (CAS) number for **H-Met-Lys-OH** is 45214-88-8[1]. This dipeptide is formed from L-methionine and L-lysine residues[2].

Table 1: Physicochemical Properties of **H-Met-Lys-OH**

Property	Value	Source
CAS Number	45214-88-8	[1]
Molecular Formula	C ₁₁ H ₂₃ N ₃ O ₃ S	[2]
Molecular Weight	277.39 g/mol	[2]
IUPAC Name	(2S)-6-amino-2-[[[(2S)-2-amino-4-(methylsulfanyl)butanoyl]amino]hexanoic acid	
Synonyms	Methionyl-lysine, Met-Lys, MK dipeptide	[3]
Appearance	White to off-white powder	Inferred
Solubility	Soluble in water	Inferred from constituent amino acids

Potential Biological Significance

While **H-Met-Lys-OH** is recognized as a metabolite, its specific biological functions are not extensively documented[2]. However, its role can be inferred from the known functions of dipeptides and its constituent amino acids.

Dipeptides are known to be absorbed in the small intestine via specific transporters and can be more rapidly absorbed than free amino acids[4][5]. Once absorbed, they are typically hydrolyzed into their constituent amino acids, which then enter their respective metabolic pathways.

- L-Methionine is an essential amino acid crucial for protein synthesis and as a precursor for various metabolites, including S-adenosylmethionine (SAM), which is a universal methyl donor in numerous biological reactions[6][7]. Methionine metabolism is linked to cellular growth, redox balance, and epigenetic regulation[6][8]. It also plays a role in signaling pathways such as the mTOR pathway, which is a central regulator of cell growth and proliferation[9].

- L-Lysine is another essential amino acid vital for protein synthesis, calcium absorption, and the production of carnitine, which is necessary for fatty acid metabolism[10]. Lysine metabolism is also implicated in various cellular processes and its degradation occurs via two primary pathways: the saccharopine and pipecolate pathways[11][12].

The dipeptide **H-Met-Lys-OH** could, therefore, serve as an efficient delivery vehicle for both methionine and lysine, potentially influencing cellular processes related to growth, metabolism, and protein synthesis.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of H-Met-Lys-OH

Solid-phase peptide synthesis is the standard method for producing peptides like **H-Met-Lys-OH**. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed[13].

Materials:

- Fmoc-Lys(Boc)-OH
- Fmoc-Met-OH
- Rink Amide resin
- N,N-Dimethylformamide (DMF)
- Piperidine
- Dicyclohexylcarbodiimide (DCC) or other coupling agents
- Hydroxybenzotriazole (HOBt)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
- Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- First Amino Acid Coupling (Lysine): Dissolve Fmoc-Lys(Boc)-OH, DCC, and HOBt in DMF. Add this solution to the deprotected resin and agitate for 2-4 hours. Monitor the coupling reaction using a ninhydrin test. Once complete, wash the resin with DMF and DCM.
- Second Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly attached lysine.
- Second Amino Acid Coupling (Methionine): Dissolve Fmoc-Met-OH, DCC, and HOBt in DMF. Add this to the resin and agitate for 2-4 hours. Monitor for completion and then wash the resin.
- Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group from methionine.
- Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the Boc side-chain protecting group from lysine.
- Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether multiple times[13].
- Drying: Dry the crude peptide under vacuum[13].

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Equipment and Reagents:

- RP-HPLC system with a C18 column
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile

- Crude **H-Met-Lys-OH** peptide

Procedure:

- Sample Preparation: Dissolve the crude peptide in Mobile Phase A.
- Chromatography: Inject the sample onto the equilibrated C18 column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).
- Fraction Collection: Collect fractions corresponding to the major peptide peak detected by UV absorbance (typically at 220 nm).
- Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified **H-Met-Lys-OH** as a white powder[13].

Characterization

Mass Spectrometry (MS):

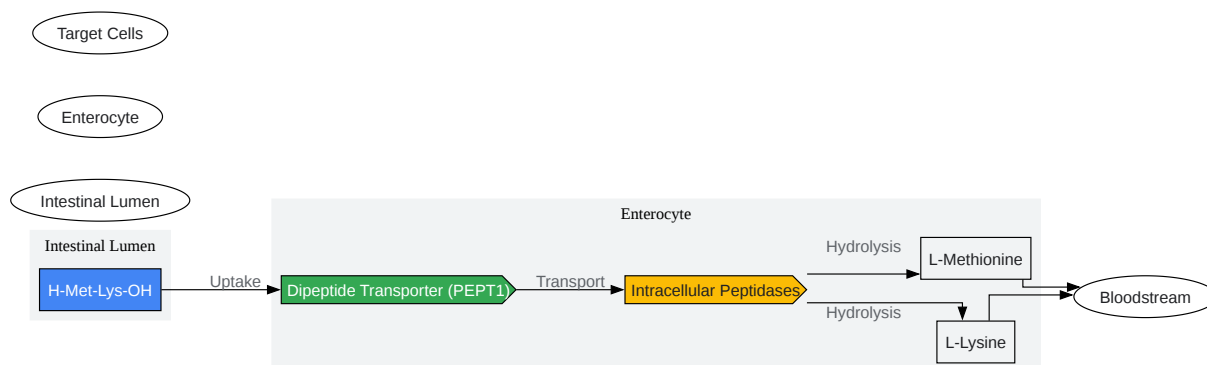
- Purpose: To confirm the molecular weight of the synthesized peptide.
- Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used. The expected monoisotopic mass for $C_{11}H_{23}N_3O_3S$ is approximately 277.15 Da.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To confirm the structure and sequence of the dipeptide.
- Methods: 1D 1H NMR and 2D correlation spectroscopy (COSY) can be used to assign proton signals and confirm the connectivity of the amino acid residues[14][15]. For more detailed structural analysis, 2D experiments like TOCSY and NOESY can be employed[16][17].

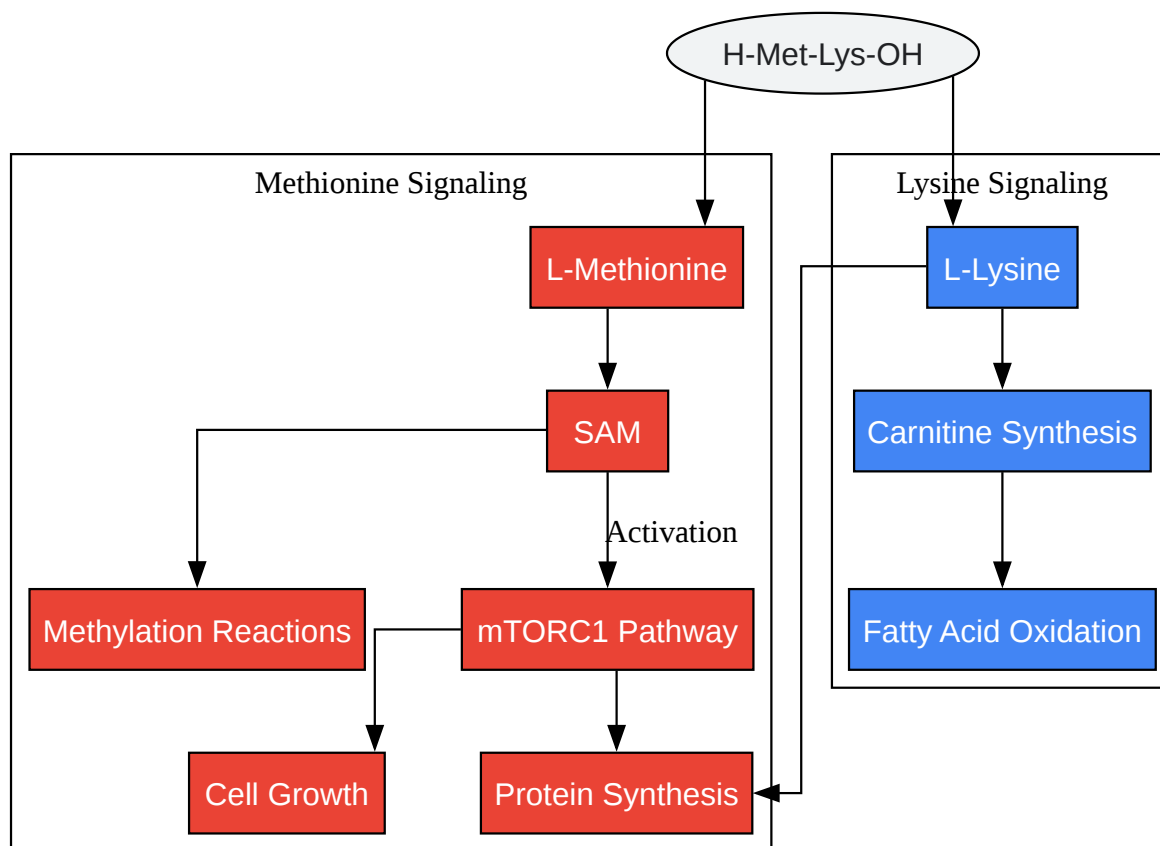
Signaling Pathways and Metabolic Fate

The following diagrams illustrate the hypothetical metabolic fate of **H-Met-Lys-OH** and the potential signaling pathways influenced by its constituent amino acids.



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Caption: Cellular uptake and hydrolysis of **H-Met-Lys-OH**.



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Caption: Potential downstream signaling of **H-Met-Lys-OH**.

Conclusion

H-Met-Lys-OH is a dipeptide with the CAS number 45214-88-8. While specific biological data for this molecule is sparse, its constituent amino acids, L-methionine and L-lysine, are integral to numerous critical physiological processes. This guide provides a foundational framework for researchers by outlining its chemical properties, proposing potential biological roles, and detailing robust experimental protocols for its synthesis and characterization. Further investigation into the specific functions of **H-Met-Lys-OH** is warranted to explore its potential applications in nutrition, therapeutics, and drug development.

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